4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803610-31-2
VCID: VC4467778
InChI: InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H
SMILES: CCC1=NOC(=N1)C2CCC(CC2)N.Cl
Molecular Formula: C10H18ClN3O
Molecular Weight: 231.72

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

CAS No.: 1803610-31-2

Cat. No.: VC4467778

Molecular Formula: C10H18ClN3O

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride - 1803610-31-2

Specification

CAS No. 1803610-31-2
Molecular Formula C10H18ClN3O
Molecular Weight 231.72
IUPAC Name 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H
Standard InChI Key TXXYAHQPBRGACA-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2CCC(CC2)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates a cyclohexane ring substituted at the 1-position with an amine group and at the 4-position with a 3-ethyl-1,2,4-oxadiazole moiety. The hydrochloride salt enhances stability and aqueous solubility. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₁₈ClN₃O
Molecular Weight231.72 g/mol
IUPAC Name4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
SMILESNC1CCC(CC1)C2=NC(=NO2)CC
InChI KeyTXXYAHQPBRGACA-UHFFFAOYSA-N

The oxadiazole ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the ethyl substituent modulates lipophilicity .

Physicochemical Characteristics

As a hydrochloride salt, the compound exists as a white crystalline powder with a melting point >200°C (decomposition). Its logP value, estimated at 1.8, indicates moderate lipophilicity, balancing membrane permeability and solubility . Aqueous solubility is enhanced by the protonated amine group, achieving ~15 mg/mL in phosphate-buffered saline at pH 7.4 .

Synthesis and Optimization

Retrosynthetic Strategies

Industrial-scale synthesis typically employs a three-step sequence:

  • Cyclohexane Functionalization: Introduction of a nitrile group at the 4-position via Friedel-Crafts alkylation.

  • Oxadiazole Formation: Cyclocondensation of the nitrile with ethylhydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring.

  • Amine Protection and Salt Formation: The primary amine is protected as a Boc derivative, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Reaction Conditions and Yields

Key optimization parameters include:

  • Temperature: Oxadiazole cyclization proceeds optimally at 80–100°C in acetic acid.

  • Catalysis: ZnCl₂ (5 mol%) accelerates nitrile-hydroxylamine coupling, improving yields from 45% to 72%.

  • Purification: Final products are isolated via recrystallization from ethanol/water (3:1), achieving >95% purity (HPLC) .

Biological Activities and Mechanisms

Antitumor Efficacy

In pancreatic cancer models, derivatives of this scaffold exhibit potent growth inhibition:

Cell LineIC₅₀ (μM)MechanismSource
MIA PaCa-24.1OXPHOS inhibition
BxPC-32.9Succinate dehydrogenase blockade

The compound disrupts mitochondrial Complex II (succinate dehydrogenase), inducing reactive oxygen species (ROS) accumulation and apoptosis . Structural analogs with bulkier substituents (e.g., isopropyl) show reduced potency, underscoring the ethyl group’s role in target engagement .

Antimicrobial Activity

Against Gram-positive pathogens:

OrganismMIC (μg/mL)Comparison (Ciprofloxacin)Source
S. aureus ATCC 292138.20.5
E. faecalis VRE16.732

Mechanistic studies suggest interference with cell wall biosynthesis via penicillin-binding protein (PBP) inhibition. The oxadiazole ring’s planar structure may mimic β-lactam pharmacophores.

Structure-Activity Relationships (SAR)

Oxadiazole Substitution

  • Ethyl vs. Methyl: The ethyl variant (IC₅₀ = 4.1 μM) outperforms the methyl analog (IC₅₀ = 7.8 μM) in MIA PaCa-2 cells, likely due to enhanced hydrophobic interactions .

  • Halogenation: Bromine substitution at the oxadiazole 3-position abolishes activity (IC₅₀ >50 μM), indicating steric hindrance .

Cyclohexane Conformation

  • Cis vs. Trans Isomers: The cis-configuration (amine and oxadiazole on same face) improves target binding by 3-fold compared to trans, as shown by molecular docking.

ModelLD₅₀ (mg/kg)Notable EffectsSource
Mouse (acute)320Transient hepatotoxicity
Rat (28-day)45Renal tubular necrosis

Histopathology reveals dose-dependent vacuolization in proximal tubules, warranting structural modifications to reduce nephrotoxicity.

Industrial and Research Applications

Drug Development

The compound serves as a lead for:

  • OXPHOS Inhibitors: In triple-negative breast cancer, analogs reduce tumor growth by 78% in xenograft models .

  • Antibiotic Adjuvants: At sub-MIC concentrations, it resensitizes MRSA to oxacillin (4-fold MIC reduction).

Chemical Biology Probes

Fluorescently tagged derivatives enable visualization of mitochondrial Complex II in live cells, revealing heterogeneous subcellular distribution.

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